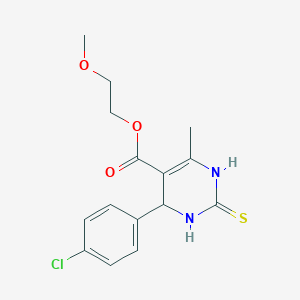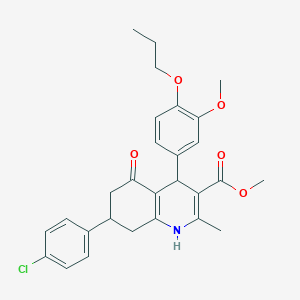
N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as MSG, is a compound that has been widely studied for its potential use in scientific research. MSG has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively researched.
Wirkmechanismus
The mechanism of action of MSG is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the glutamate system. MSG has been found to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. It has also been found to have an inhibitory effect on the release of dopamine, a neurotransmitter involved in the regulation of movement and motivation.
Biochemical and Physiological Effects:
MSG has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of acetylcholine, a neurotransmitter involved in learning and memory processes. It has also been found to have an antioxidant effect, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, MSG has been found to have a vasodilatory effect, which may be beneficial in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MSG has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, there are also limitations to its use. MSG has been found to have a low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research on MSG. One area of research is the development of new synthesis methods that can increase the yield of MSG and improve its solubility in water. Another area of research is the investigation of the potential therapeutic applications of MSG in the treatment of neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of MSG and its effects on neurotransmitter systems in the brain.
Synthesemethoden
MSG is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form 5-methyl-3-isoxazolyl chloride. This is then reacted with N-methylglycine to produce N-methyl-N-(5-methyl-3-isoxazolyl)glycine. The final step involves the reaction of N-methyl-N-(5-methyl-3-isoxazolyl)glycine with phenylsulfonyl chloride to produce MSG.
Wissenschaftliche Forschungsanwendungen
MSG has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been found to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and stroke. MSG has also been studied for its potential use as a diagnostic tool in the detection of cancer and other diseases.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-10-8-12(15-20-10)14-13(17)9-16(2)21(18,19)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKGACKWOSRBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B5123557.png)
![N-[3-(acetylamino)-2,4-dimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5123566.png)
![ethyl N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-beta-alaninate](/img/structure/B5123576.png)
![4-[(diphenylmethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5123582.png)


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B5123610.png)
![2,4-di-tert-butyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5123618.png)
![N-(4-isopropylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5123626.png)
![3-chloro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5123629.png)

![ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate hydrochloride](/img/structure/B5123659.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5123666.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(isobutylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5123670.png)